![molecular formula C16H17N7OS B2520025 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1421462-27-2](/img/structure/B2520025.png)
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17N7OS and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity
A series of compounds including the one have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Compounds related to the chemical structure of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone demonstrated significant activity on various cell lines, suggesting potential as anticancer agents. The synthesis process involved nucleophilic substitution reactions, and the compounds showed good activity in MTT assay methods, indicating their potential for further cancer research (Mallesha et al., 2012).
Metabolic Pathways in Pharmacokinetics
The metabolism and excretion pathways of compounds structurally related to (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have been studied in rats, dogs, and humans. These studies help in understanding the pharmacokinetics of such compounds, revealing that they are primarily eliminated through metabolism and renal clearance. The major metabolic pathways include hydroxylation, amide hydrolysis, and N-dealkylation, contributing to the compound's pharmacokinetic profile (Sharma et al., 2012).
Molecular Interaction Studies
Investigations into the molecular interactions of structurally similar compounds with biological receptors provide insights into their potential therapeutic applications. For example, studies on the molecular interaction of antagonist compounds with cannabinoid receptors have advanced the understanding of their binding and activity profiles. Such research is crucial for developing new therapeutics targeting specific receptors, highlighting the importance of understanding the chemical interactions at the molecular level (Shim et al., 2002).
Antimicrobial and Anticancer Agents
Synthesis and evaluation of novel heterocycles derived from chemical structures similar to the one have shown promising antimicrobial and anticancer activities. These compounds, through various synthetic routes, have been tested against different bacterial and fungal strains as well as cancer cell lines, demonstrating their potential as therapeutic agents. The research includes extensive characterization and testing, providing a basis for further development of effective antimicrobial and anticancer drugs (Hafez et al., 2016).
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-12-15(25-20-19-12)16(24)23-8-6-22(7-9-23)14-10-13(17-11-18-14)21-4-2-3-5-21/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMOKKREOASGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone |
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